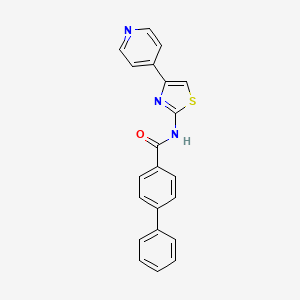

4-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

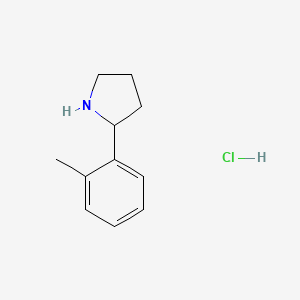

4-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide is a pincer-type compound with intriguing properties. It features a central benzamide core adorned with a phenyl group, a pyridine ring, and a thiazole moiety. The compound’s structure suggests potential applications in various fields, including coordination chemistry, catalysis, and supramolecular assemblies .

Molecular Structure Analysis

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown that compounds structurally related to 4-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide are valuable in the synthesis of a wide range of heterocyclic compounds. These compounds are synthesized for their potential applications in medicinal chemistry and material science. For example, studies have demonstrated the synthesis of thiophenylhydrazonoacetates, which are key intermediates in generating various heterocyclic derivatives such as pyrazole, isoxazole, and pyrimidine derivatives with potential pharmacological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Biological Activity Exploration

The structural framework of this compound has been explored for designing novel compounds with significant biological activities. For instance, derivatives have been evaluated for their in vitro activities against Mycobacterium tuberculosis, showing promise as potential therapeutic agents against tuberculosis. The derivatives demonstrated notable inhibitory effects on Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting their potential as antituberculosis agents (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Antimicrobial and Antitumor Agents

Further research into the applications of this compound derivatives has led to the discovery of compounds with potent antimicrobial and antitumor activities. These compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, as well as their potential in inhibiting tumor growth. The synthesis of these derivatives not only contributes to the development of new antimicrobial agents but also provides a foundation for the design of novel antitumor therapies (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Mechanism of Action

Target of action

Compounds containing a thiazole ring, like the one in this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of action

The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to inhibit certain enzymes, block receptor sites, or interact with DNA or RNA .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and affect the downstream processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Thiazole derivatives, for instance, are generally well absorbed and can be metabolized by the liver .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antitumor activity, it might induce apoptosis (cell death) in cancer cells .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain compounds may be more stable and effective at physiological pH and body temperature .

properties

IUPAC Name |

4-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3OS/c25-20(18-8-6-16(7-9-18)15-4-2-1-3-5-15)24-21-23-19(14-26-21)17-10-12-22-13-11-17/h1-14H,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHCXMJWRPRVRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester](/img/structure/B2978408.png)

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2978409.png)

![6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2978415.png)

![N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2978416.png)

![8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2978426.png)

![2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2978428.png)

![1-(4-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978429.png)